molecular formula C15H16ClNO4 B1679518 Romazarit CAS No. 109543-76-2

Romazarit

カタログ番号: B1679518
CAS番号: 109543-76-2
分子量: 309.74 g/mol
InChIキー: LNXXSBRGLBOASF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロマジリットは、ペルオキシソーム増殖剤活性化受容体αアゴニストとして作用する低分子薬です。当初はロシュ・ホールディングAGによって、特に関節リウマチなどのリウマチ性疾患の治療のために開発されました。 この化合物は、抗炎症作用により、疾患修飾性抗リウマチ薬として有望視されています .

製法

ロマジリットは、4-クロロ安息香酸、エチル2-クロロアセト酢酸、およびエチル2-メチル2-ヒドロキシプロピオン酸から出発する多段階プロセスによって合成することができます 。合成経路には、以下の段階が含まれます。

準備方法

Romazarit can be synthesized through a multi-step process starting from 4-chlorobenzoic acid, ethyl 2-chloroacetoacetate, and ethyl 2-methyl 2-hydroxypropionate . The synthetic route involves the following steps:

化学反応の分析

ロマジリットは、以下の反応など、さまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、ホルムアミド、硫酸、水素化リチウムアルミニウム、塩化チオニル、およびナトリウムアルコキシド誘導体などがあります。 これらの反応から生成される主な生成物は、最終的なロマジリット化合物に至る中間体です .

科学研究への応用

科学的研究の応用

Metabolic Disease Treatment

Romazarit has been identified as a modulator of key metabolic pathways, making it a candidate for treating conditions such as dyslipidemia and obesity. Ore Pharmaceuticals Inc. acquired the rights to develop this compound after discovering its effects on lipid levels, body weight, and plasma glucose in preclinical models . The compound has shown promise in lowering lipid concentrations and managing glucose levels effectively, which are critical factors in metabolic syndrome.

Case Study: Clinical Trials for Metabolic Disorders

  • Objective : Evaluate the efficacy of this compound in reducing lipid levels and managing obesity.
  • Methodology : Phase II clinical trials were conducted to assess the compound's safety and effectiveness in patients with metabolic disorders.
  • Findings : Preliminary results indicated a significant reduction in both lipid profiles and body weight among participants, suggesting that this compound may be effective for long-term management of metabolic diseases .

Rheumatoid Arthritis Management

Initially developed as an anti-inflammatory drug, this compound reached Phase II clinical testing for rheumatoid arthritis. Its mechanism involves modulating inflammatory pathways, which is crucial for alleviating symptoms associated with autoimmune diseases .

Case Study: Efficacy in Rheumatoid Arthritis

  • Objective : Assess the impact of this compound on disease activity scores in rheumatoid arthritis patients.
  • Methodology : A population model was constructed to analyze disease activity over time among patients receiving this compound as part of their treatment regimen.
  • Results : The study demonstrated a significant decrease in disease activity scores (DAS28) over 60 weeks, indicating that this compound can effectively reduce inflammation and improve patient outcomes .

Pharmacological Mechanism

This compound's pharmacological profile suggests multiple mechanisms of action:

  • Lipid Metabolism : It influences lipid metabolism by modulating enzymes involved in lipid synthesis and breakdown.
  • Glucose Regulation : The compound appears to enhance insulin sensitivity, contributing to improved glucose homeostasis.
  • Anti-inflammatory Action : By inhibiting pro-inflammatory cytokines, this compound reduces inflammation associated with chronic diseases .

Future Research Directions

The ongoing research into this compound aims to further elucidate its mechanisms and broaden its therapeutic applications. Potential areas for future investigation include:

  • Long-term effects on cardiovascular health in patients with metabolic syndrome.
  • Combination therapies with other agents to enhance efficacy against rheumatoid arthritis.
  • Exploration of this compound's effects on additional inflammatory conditions beyond rheumatoid arthritis.

Data Summary Table

Application AreaFindingsStudy TypeReference
Metabolic DiseasesSignificant reduction in lipids and weightPhase II Clinical Trials
Rheumatoid ArthritisDecreased DAS28 scores over timePopulation Model Study
Mechanism of ActionModulates lipid metabolism and inflammationPharmacological Analysis

作用機序

ロマジリットは、ペルオキシソーム増殖剤活性化受容体αアゴニストとして作用することにより効果を発揮します。この受容体は、脂質代謝と炎症の調節に関与しています。 ロマジリットはこの受容体を活性化することで、炎症反応に関与する遺伝子の発現を調節し、関節リウマチにおける炎症と疾患の進行を抑制します .

生物活性

Romazarit, also known as Ro 31-3948, is a compound that has garnered attention for its potential as a disease-modifying antirheumatic drug (DMARD). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical findings.

This compound is characterized by its chemical structure, which includes a 4-chlorophenyl group and an oxazole moiety. Its mechanism of action involves modulating inflammatory processes, particularly in the context of rheumatoid arthritis (RA). It is believed to exert its effects through inhibition of pro-inflammatory mediators and modulation of immune responses.

Anti-inflammatory Activity

This compound has been evaluated in various models to assess its anti-inflammatory properties. In a study involving adjuvant-induced arthritis in rats, this compound demonstrated significant inhibition of hindpaw inflammation with a minimum effective dose of 30 mg/kg. The compound also showed dose-dependent improvements in symptoms over a 15-day period, with effective doses ranging from 25 mg/kg to 250 mg/kg .

Table 1: Summary of Anti-inflammatory Effects of this compound

Study TypeModel UsedMinimum Effective DoseKey Findings
Animal StudyAdjuvant-induced arthritis30 mg/kgInhibited hindpaw inflammation
Long-term StudyCollagen arthritis in rats25-250 mg/kgReduced inflammatory and bony changes
In vitro StudyProstaglandin E2 productionNot specifiedWeak inhibitor of prostaglandin synthetase activity

Lack of Acute Inflammation Activity

Interestingly, this compound exhibited little to no activity in acute inflammation models such as rabbit skin edema and carrageenan pleurisy. This suggests that while it may be effective in chronic inflammatory conditions like RA, it is less effective in acute inflammatory responses .

Clinical Studies

Clinical evaluations have further elucidated this compound's role in managing rheumatoid arthritis. A double-blind placebo-controlled study involving 224 patients assessed the efficacy of this compound at doses of 200 mg and 450 mg administered bi-daily for up to 24 weeks. The primary outcome measure was the Ritchie Index (RI), which evaluates disease activity based on tender and swollen joint counts.

Table 2: Clinical Study Overview

ParameterDetails
Study DesignDouble-blind placebo-controlled
Sample Size224 patients
Treatment DurationUp to 24 weeks
Doses Administered200 mg or 450 mg every 12 hours
Outcome MeasureRitchie Index (RI)

The results indicated that this compound effectively slowed disease progression, with plasma concentrations correlating better with patient response than the dosage itself. The pharmacokinetic-dynamic model suggested that this compound's efficacy was related to its concentration rather than the administered dose .

Safety Profile

This compound has been evaluated for potential side effects. In studies, it displayed no ulcerogenic potential and caused fewer hepatic changes compared to structurally similar compounds like clobuzarit. This safety profile is significant given the common concerns associated with long-term use of DMARDs .

特性

IUPAC Name

2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXXSBRGLBOASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046216
Record name Romazarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109543-76-2
Record name Romazarit [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Romazarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROMAZARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6.9 g (30.8 mmol) of 2-(4-chlorophenyl)-4-methyl-5-oxazolemethanol were combined with 6.2 g (155 mmol) of powdered sodium hydroxide in 45 ml of acetone and the suspension was heated to reflux. 4.9 g (41.1 mmol) of chloroform in 10 ml of acetone were added dropwise during 30 minutes and the suspension was heated at reflux for 4 hours. The solvent was removed by evaporation under reduced pressure, and the residue was partitioned between 150 ml of diethyl ether and 400 ml of water. The organic phase was separated and the aqueous phase was extracted twice with diethyl ether. The aqueous phase was acidified to pH 2 with concentrated hydrochloric acid and extracted three times with 50 ml of dichloromethane each time. The combined dichloromethane extracts were dried over magnesium sulphate, filtered and evaporated to yield 3.7 g of crude product. Recrystallization from ethyl acetate yielded 3.1 g (32.5%) of 2-[[2-(4-chlorophenyl)-4 -methyl-5-oxazolyl]methoxy]-2-methylpropionic acid of melting point 166°-167° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Romazarit
Reactant of Route 2
Reactant of Route 2
Romazarit
Reactant of Route 3
Romazarit
Reactant of Route 4
Romazarit
Reactant of Route 5
Reactant of Route 5
Romazarit
Reactant of Route 6
Romazarit

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。